molecular formula C19H28N2O B2367783 (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide CAS No. 1024183-04-7

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide

Cat. No.: B2367783
CAS No.: 1024183-04-7
M. Wt: 300.446
InChI Key: ZWOWBKQTRCPDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is an organic compound with the molecular formula C19H28N2O This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a piperidylethyl group through a formamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide typically involves the reaction of phenylcyclopentylamine with 2-piperidylethylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The phenyl and piperidylethyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopentyl-N-(2-piperidylethyl)carboxylic acid, while reduction may produce phenylcyclopentyl-N-(2-piperidylethyl)amine. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    (Phenylcyclopentyl)-N-(2-dimethylaminoethyl)formamide: This compound has a similar structure but with a dimethylamino group instead of a piperidylethyl group.

    (Phenylcyclopentyl)-N-(2-ethylaminoethyl)formamide: This compound features an ethylamino group in place of the piperidylethyl group.

Uniqueness

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is unique due to the presence of the piperidylethyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWBKQTRCPDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.